molecular formula C14H17NO2 B11872949 1-(Phenylacetyl)azepan-2-one CAS No. 36624-52-9

1-(Phenylacetyl)azepan-2-one

Cat. No.: B11872949
CAS No.: 36624-52-9
M. Wt: 231.29 g/mol
InChI Key: JGOGKKKYUVVEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylacetyl)azepan-2-one is a chemical compound with the molecular formula C14H17NO2 It is a derivative of azepanone, featuring a phenylacetyl group attached to the nitrogen atom of the azepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylacetyl)azepan-2-one can be achieved through several methods. One common approach involves the reaction of azepan-2-one with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of 1-(2-phenylacetyl)azepan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylacetyl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(2-Phenylacetyl)azepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-phenylacetyl)azepan-2-one involves its interaction with specific molecular targets. The phenylacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The azepanone ring structure may also contribute to the compound’s overall biological activity by influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-phenylacetyl)azepan-2-one is unique due to the combination of the azepanone ring and the phenylacetyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

36624-52-9

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(2-phenylacetyl)azepan-2-one

InChI

InChI=1S/C14H17NO2/c16-13-9-5-2-6-10-15(13)14(17)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

JGOGKKKYUVVEJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.